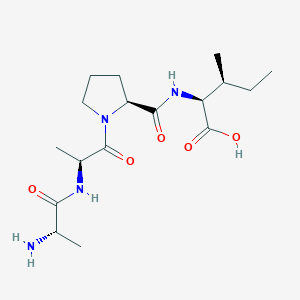![molecular formula C57H44 B14251364 1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene CAS No. 205105-80-2](/img/structure/B14251364.png)
1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups connected through a central methane core
準備方法
The synthesis of 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to coupling reactions to form the final product. Common reagents used in these reactions include palladium catalysts, which facilitate the coupling of phenylene and ethene groups. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound are still under development, as the complexity of the synthesis poses challenges for large-scale manufacturing. advancements in catalytic processes and reaction optimization are paving the way for more efficient production techniques.
化学反応の分析
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts, resulting in the formation of reduced phenylene and ethene groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within cells, influencing cellular metabolism and signaling.
類似化合物との比較
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene can be compared to other similar compounds, such as:
Tetrakis(4-bromophenyl)methane: This compound has a similar central methane core but with bromophenyl groups instead of phenylene-ethene groups.
Tetraphenylethene: While it shares the ethene and phenylene groups, it lacks the central methane core, resulting in different chemical properties and reactivity.
The uniqueness of 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene lies in its combination of phenylene and ethene groups connected through a central methane core, which imparts distinct chemical and physical properties.
特性
CAS番号 |
205105-80-2 |
|---|---|
分子式 |
C57H44 |
分子量 |
729.0 g/mol |
IUPAC名 |
1-(2-phenylethenyl)-4-[tris[4-(2-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C57H44/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-44H |
InChIキー |
DVQMJNAHDGSOBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)(C5=CC=C(C=C5)C=CC6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
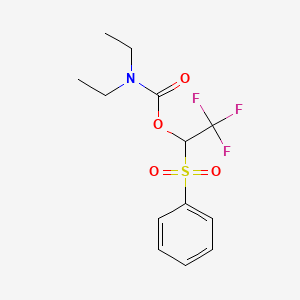
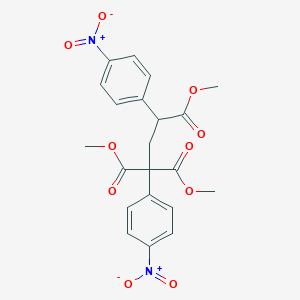
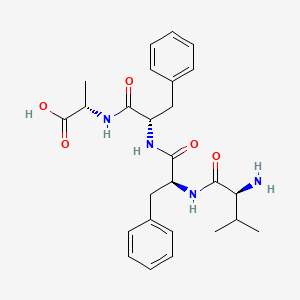

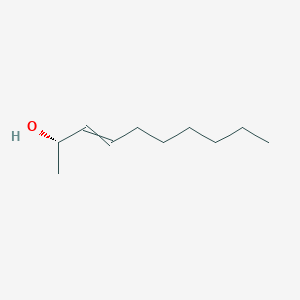
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
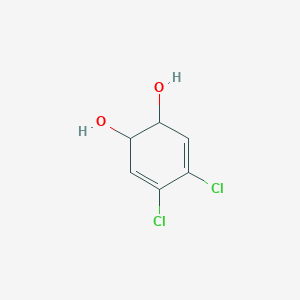
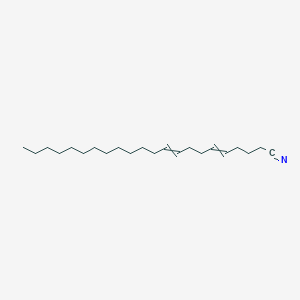
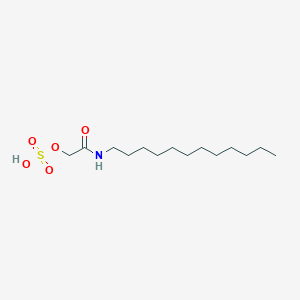
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
